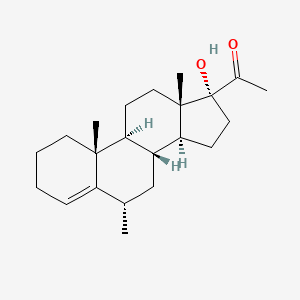
Anagestone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anagestone, also known as this compound, is a useful research compound. Its molecular formula is C22H34O2 and its molecular weight is 330.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Applications
Synthetic Intermediate
Anagestone acetate serves as a synthetic intermediate in the production of other steroidal compounds. Its unique chemical structure allows for modifications that lead to various derivatives used in pharmaceutical formulations.
Pharmacological Studies
Research has focused on its mechanism of action, particularly its role as a prodrug that converts into medroxyprogesterone acetate. This conversion is crucial for studying the pharmacodynamics of steroid hormones and their effects on cellular processes .
Biological Applications
Cellular Process Studies
In biological research, this compound acetate has been used to study the effects of progestins on cellular processes. This includes examining how it influences gene expression through progesterone receptor binding, which is vital for understanding reproductive biology and endocrine functions .
Veterinary Research
this compound acetate has also been investigated in veterinary medicine. Studies have reported adverse effects such as generalized cystic hyperplasia in animal models, particularly in dogs treated with high doses over extended periods. These findings have implications for understanding the safety profile of progestins in both human and veterinary medicine .
Medical Applications
Contraceptive Research
Historically, this compound acetate was combined with estrogen (mestranol) to create a combined oral contraceptive pill. Although withdrawn from use due to carcinogenicity concerns observed in animal studies, its initial application paved the way for further research into safer alternatives within hormonal contraceptives .
Hormone Regulation Studies
The compound's ability to regulate hormonal levels has made it a candidate for investigating potential therapeutic uses in hormone-related disorders. Its role in modulating progesterone levels is particularly relevant for conditions such as endometriosis and certain types of infertility .
Table 1: Summary of Case Studies Involving this compound Acetate
Propiedades
Número CAS |
2740-52-5 |
|---|---|
Fórmula molecular |
C22H34O2 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
1-[(6S,8R,9S,10R,13S,14S,17R)-17-hydroxy-6,10,13-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C22H34O2/c1-14-13-16-18(20(3)10-6-5-7-17(14)20)8-11-21(4)19(16)9-12-22(21,24)15(2)23/h7,14,16,18-19,24H,5-6,8-13H2,1-4H3/t14-,16+,18-,19-,20-,21-,22-/m0/s1 |
Clave InChI |
GAIHSQSRHYQICG-DACBVQKSSA-N |
SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CCCC4)C |
SMILES isomérico |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CCCC4)C |
SMILES canónico |
CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CCCC4)C |
Sinónimos |
anagestone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















